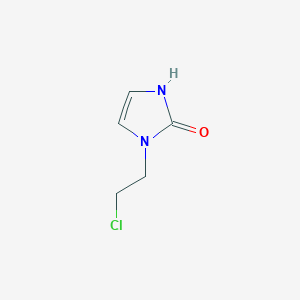

1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one

説明

Chemical Identity and Nomenclature of 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one

The systematic identification and nomenclature of this compound represents a critical foundation for understanding its chemical properties and applications. This imidazolone derivative belongs to a broader class of heterocyclic compounds that have gained significant attention in pharmaceutical and synthetic chemistry. The compound's unique structural characteristics stem from the combination of an imidazol-2-one core with a chloroethyl substituent, which confers specific chemical reactivity patterns and potential biological activities.

The molecular architecture of this compound places it within the imidazolone family, which consists of heterocyclic compounds with the general formula containing both nitrogen atoms and a carbonyl group within a five-membered ring system. The presence of the chloroethyl group at the first nitrogen position significantly influences the compound's chemical behavior and potential applications in synthetic transformations. This substitution pattern creates opportunities for further chemical modifications and makes the compound particularly valuable as an intermediate in organic synthesis.

特性

IUPAC Name |

3-(2-chloroethyl)-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c6-1-3-8-4-2-7-5(8)9/h2,4H,1,3H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTHDQDMSUWQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592858 | |

| Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938459-07-5 | |

| Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938459-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Alkylation of Imidazolidin-2-one Precursors

This method involves the reaction of imidazolidin-2-one or its derivatives with 2-chloroethyl halides under basic or neutral conditions to install the 2-chloroethyl group on the nitrogen atom.

Intramolecular Cyclization via Propargylic Ureas

Recent advances have demonstrated the use of base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones selectively, which can be adapted to synthesize 1-(2-chloroethyl) derivatives by appropriate choice of starting materials.

Detailed Preparation Methods

Patent-Described Method: Oxidation and Crystallization Route (From FR2563518A1)

A related compound, 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, is synthesized via oxidation of 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole using hydrogen peroxide in acidic media, followed by solvent removal, filtration, and crystallization. Although this describes a benzimidazol-2-one derivative, the methodology provides insight into preparation involving chloroalkyl substituents on nitrogen heterocycles:

- React 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole with 30% aqueous hydrogen peroxide in acetic acid or ethanol.

- Heat the mixture to reflux (up to 100 °C) for 1 to 48 hours.

- Quench excess peroxide with sodium sulfite.

- Remove solvent under reduced pressure.

- Take up residue in 2-propanol, filter, evaporate, and crystallize from 2-propanol/water mixture.

- Yields reported range from 64% to 71% with melting points around 119 °C.

This approach suggests that oxidation of sulfur-containing precursors and subsequent purification steps are effective for preparing chloroalkyl-substituted cyclic ureas, which can be adapted for imidazolidin-2-one systems.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas (J. Org. Chem. 2019)

A modern, metal-free, organocatalytic method involves the intramolecular hydroamidation of propargylic ureas catalyzed by strong organic bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). Key points include:

- Propargylic ureas bearing appropriate substituents undergo cyclization to form imidazolidin-2-ones under mild conditions (room temperature to 100 °C).

- The reaction proceeds rapidly with high chemo- and regioselectivity.

- BEMP at 10 mol % catalyst loading gives quantitative yields within 30 minutes; catalyst loading can be reduced to 1 mol % with maintained efficiency.

- The process involves base-mediated isomerization to an allenamide intermediate, facilitating ring closure.

- This method is versatile and can be tailored to introduce various substituents, including 2-chloroethyl groups, by designing the propargylic urea precursor accordingly.

This approach offers a sustainable, efficient route to this compound derivatives without the need for metal catalysts or harsh conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole | 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole, H2O2 | 30% aqueous hydrogen peroxide, acetic acid or ethanol | Reflux 1-48 h | 64-71% | Requires peroxide oxidation, solvent removal, crystallization |

| Base-catalyzed intramolecular hydroamidation | Propargylic urea derivatives | BEMP (1-10 mol %) | Room temperature to 100 °C, 30 min to 48 h | Up to quantitative | Metal-free, mild, fast, high selectivity |

Research Findings and Notes

- The oxidation method from patent FR2563518A1 is well-established for related benzimidazol-2-one derivatives and can be adapted for imidazolidin-2-one systems bearing chloroalkyl substituents.

- The base-catalyzed hydroamidation method represents a significant advancement, enabling rapid and selective synthesis under ambient conditions with low catalyst loading.

- Choice of base catalyst strongly influences yield and reaction time; BEMP is superior to guanidine and amidine bases in promoting cyclization.

- The synthetic route via propargylic ureas allows for structural diversity and can be tailored to prepare this compound by selecting appropriate propargylic urea precursors.

- Crystallization from mixed solvents (e.g., 2-propanol/water) is effective for purification and isolation of the final product.

化学反応の分析

Nucleophilic Substitution Reactions

The 2-chloroethyl group undergoes nucleophilic displacement under mild conditions. For example:

-

Ammonolysis : Reaction with primary amines yields imidazol-2-one derivatives with extended alkylamino chains. This parallels the synthesis of 1-(2-aminoethyl) analogs reported in metronidazole derivatives .

-

Hydrolysis : Treatment with aqueous base (e.g., NaOH) replaces the chloride with a hydroxyl group, forming 1-(2-hydroxyethyl)-1,3-dihydro-2H-imidazol-2-one .

Oxidation and Functional Group Interconversion

The chloroethyl substituent can be oxidized or converted into carboxylic acid derivatives:

-

Oxidation to Carboxylic Acid : Using KMnO₄ in acidic conditions, the terminal CH₂Cl group oxidizes to COOH, yielding 1-(2-carboxyethyl)-1,3-dihydro-2H-imidazol-2-one .

-

Acid Chloride Formation : Reaction with SOCl₂ converts the carboxylic acid to its corresponding acid chloride, enabling further acylations (e.g., with glycine) .

Cyclization and Heterocycle Formation

The chloroethyl group participates in intramolecular cyclizations:

-

Base-Catalyzed Cyclization : In acetonitrile with BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), the chloroethyl chain facilitates rapid five-membered ring closure, forming fused imidazolone derivatives .

-

S-cyclization : Propargylic amines and isothiocyanates undergo uncatalyzed S-cyclization to generate thioimidazolones .

Catalytic Transformations

The imidazol-2-one core acts as a hydrogen-bond donor/acceptor, enabling catalytic roles:

-

Acid-Base Catalysis : The sp² nitrogen (N-3) accepts hydrogen bonds, while N-1 participates in nucleophilic or acid-base reactions, accelerating bond cleavage in biological systems .

Synthetic Protocols

Key procedures include:

-

One-Pot Synthesis : Propargylic amines react with isocyanates in acetonitrile with BEMP (5 mol%) at RT, achieving quantitative yields .

-

Purification : Silica gel chromatography (hexane/ethyl acetate) isolates products efficiently .

Mechanistic Insights

Computational studies (ωB97XD/MeCN) reveal:

-

Deprotonation-Driven Cyclization : Base strength correlates with reaction rates, as stronger bases (e.g., BEMP) lower activation barriers for urea deprotonation and subsequent cyclization .

-

Allenamide Intermediates : For tertiary substrates, allenamide formation precedes endocyclic imidazolone synthesis via low-barrier transition states (ΔG‡ ~12.5 kcal/mol) .

This compound’s versatility in substitution, oxidation, and cyclization reactions positions it as a valuable intermediate in medicinal and synthetic chemistry. Further studies could explore its catalytic applications and antibacterial optimization.

科学的研究の応用

Chemistry

1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its ability to undergo nucleophilic substitution reactions allows for the modification of its structure to create derivatives with enhanced properties.

Biology

The compound is being studied for its biological activities , particularly its potential antimicrobial and anticancer properties. Research has indicated that it can interact with cellular components, leading to effects such as inhibition of DNA replication and protein synthesis, which are critical pathways in cancer cell proliferation.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound for various diseases:

- Anticancer Applications: The compound's mechanism involves forming covalent bonds with nucleophilic sites in DNA, which may lead to cell death in cancerous cells.

- Infectious Diseases: Studies are investigating its efficacy against various pathogens, potentially leading to new treatments.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of derivatives based on the imidazole structure. The results indicated that compounds similar to this compound exhibited moderate growth inhibition across several human cancer cell lines:

| Cell Line | Growth Inhibition (%) |

|---|---|

| Renal Cancer UO-31 | 32.45 |

| Prostate Cancer PC-3 | 51.51 |

| Breast Cancer T-47D | 27.84 |

These findings suggest that modifications to the imidazole ring can enhance anticancer activity.

Data Table: Chemical Reactions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, amines | Substituted imidazolones |

| Oxidation | Hydrogen peroxide, potassium permanganate | Imidazolone oxides |

| Reduction | Sodium borohydride | Imidazolidines |

作用機序

The mechanism of action of 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with cellular components, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, resulting in the inhibition of cellular processes such as DNA replication and protein synthesis. This can lead to cell death, making the compound a potential candidate for anticancer therapy.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structure Variations

1-(2-Chloroethyl)imidazolidin-2-one

- Structure : Saturated imidazolidin-2-one ring with a 2-chloroethyl substituent.

- Molecular Formula : C₅H₉ClN₂O; Exact Mass: 148.04 .

1-(4-Chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,3-dihydro-2H-imidazol-2-one

- Structure : Imidazol-2-one substituted with aryl groups.

- Activity : Demonstrated anticancer activity in vitro .

- Key Differences : Bulky aryl substituents enhance lipophilicity and target specificity, unlike the simpler chloroethyl group in the target compound.

Benzimidazole Derivatives

Functional Group Analogues: Chloroethyl-Containing Compounds

Carmustine (BCNU)

- Structure : 1,3-Bis(2-chloroethyl)-1-nitrosourea.

- Molecular Weight : 213.01 g/mol; Exact Mass: 213.01 .

- Activity : Anticancer agent targeting intracerebral leukemia via alkylation and carbamoylation .

- Key Differences : Nitrosourea core enables dual alkylating/carbamoylating mechanisms, absent in imidazol-2-one derivatives.

1-(2-Chloroethyl)-2-ethyl-1H-imidazole Hydrochloride

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

| Compound | Solubility | Molecular Weight | Key Feature |

|---|---|---|---|

| Target Compound | Moderate (solid) | 146.57 | Imidazol-2-one core, chloroethyl |

| BCNU | Lipophilic | 213.01 | Nitrosourea core, bis-chloroethyl |

| 1-(4-Chlorophenyl)-analog | Low (aryl groups) | ~350 (estimated) | Enhanced lipophilicity |

| Imidazolidin-2-one analog | Hydrophilic | 148.04 | Saturated ring |

- Lipid Solubility : BCNU’s lipophilicity enables blood-brain barrier penetration, critical for treating CNS cancers . The target compound’s smaller size may improve solubility but reduce tissue specificity.

- Stability : Nitrosoureas degrade rapidly in plasma (half-life ~5 min), while imidazol-2-ones may exhibit greater stability due to lack of reactive nitrosourea moiety .

生物活性

1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound features a chloroethyl group that can undergo various chemical reactions, making it a versatile building block in organic synthesis. Notably, it can participate in nucleophilic substitution reactions, oxidation, and reduction processes, which are crucial for its biological activity.

The biological effects of this compound are primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules such as DNA and proteins. This interaction can inhibit cellular processes like DNA replication and protein synthesis, leading to cell death. Such mechanisms position this compound as a potential candidate for anticancer therapies.

Anticancer Activity

Research has indicated that this compound exhibits notable antiproliferative activity against various cancer cell lines. The following table summarizes the growth inhibition percentages (GI%) observed in different cancer types:

| Cancer Type | Cell Line | GI% at 10^-5 M |

|---|---|---|

| Renal Cancer | UO-31 | 32.45 |

| Melanoma | UACC-62 | 23.57 |

| Ovarian Cancer | NCI/ADR-RES | 24.30 |

| Prostate Cancer | PC-3 | 51.51 |

| Breast Cancer | T-47D | 27.84 |

The data indicates that the compound shows moderate to significant growth inhibition across various cancer types, particularly prostate cancer .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial activities. It has demonstrated effectiveness against several bacterial strains, as shown in the following table:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Proteus mirabilis | Active |

These findings suggest that this compound could be developed into an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : A study involving multiple human cancer cell lines reported varying degrees of growth inhibition when treated with this compound derivatives. The most promising results were observed in prostate and renal cancer cell lines .

- Mechanistic Insights : Research has highlighted the role of the chloroethyl group in facilitating the formation of reactive intermediates that interact with cellular macromolecules. This interaction is crucial for inducing apoptosis in cancer cells .

- Comparative Studies : Comparative analyses with other imidazole derivatives have shown that while many possess biological activity, this compound stands out due to its dual antimicrobial and anticancer properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one, and how can reaction efficiency be optimized?

- Methodology : Synthesis often involves radical stabilization strategies or nucleophilic substitution. For example, di-lauroyl peroxide (DLP) can stabilize intermediates during reactions involving chloroethyl groups . TDAE (tetrakis(dimethylamino)ethylene) methodology is effective for coupling imidazole derivatives with aromatic carbonyl compounds under mild conditions . Optimization includes controlling reaction temperature (e.g., 0–25°C), using catalytic tetra--butylammonium bromide for alkylation , and validating purity via HPLC.

- Key Data : Reaction yields range from 60–85% depending on substituents and catalysts.

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodology : Use single-crystal X-ray diffraction for absolute configuration determination (e.g., R-factor < 0.05 at 90 K) . Complement with H/C NMR (e.g., imidazole ring protons at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) with ±5 ppm accuracy . IR spectroscopy can confirm carbonyl (C=O) stretches near 1700 cm.

Q. What are the critical stability considerations for handling and storing this compound?

- Methodology : Store in moisture-free, inert environments (argon/vacuum) due to sensitivity to hydrolysis. Use amber glassware to prevent photodegradation. Stability testing under accelerated conditions (40°C/75% RH) over 4 weeks can predict shelf life . Monitor degradation via TLC or LC-MS.

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

- Methodology : Perform molecular docking against targets like GPR139 (implicated in depression) using software like AutoDock Vina. Critical parameters include binding affinity (ΔG < -8 kcal/mol) and hydrogen bonding with residues (e.g., Tyr114, Asp115) . QSAR models can correlate chloroethyl substituent positions with activity .

Q. What strategies resolve contradictions in reported biological activity data for imidazol-2-one derivatives?

- Methodology : Compare in vitro assays (e.g., MIC for antimicrobial activity ) with in vivo pharmacokinetics. Adjust dosage regimens (e.g., 10–50 mg/kg in murine models) and account for metabolite interference (e.g., hydroxylation at the chloroethyl group) . Structural analogs (e.g., 2,4-dichlorophenyl derivatives ) may clarify structure-activity relationships.

Q. What methodologies assess the environmental impact of this compound, particularly aquatic toxicity?

- Methodology : Follow OECD Test Guideline 201 for algal growth inhibition (EC < 1 mg/L indicates high toxicity ). Use LC-MS to quantify biodegradation products in water. Computational tools like ECOSAR predict toxicity classes (e.g., EC = 0.5 mg/L for Daphnia magna) .

Q. How do radical intermediates influence the reactivity of this compound in synthetic pathways?

- Methodology : Electron paramagnetic resonance (EPR) spectroscopy detects radical species during reactions. Stabilization via imide groups (e.g., 1,3-diacetyl derivatives) reduces side reactions . Kinetic studies under varying peroxide concentrations (0.1–1.0 equiv.) can optimize radical trapping .

Q. What are the challenges in stereoselective synthesis of imidazol-2-one derivatives, and how are they addressed?

- Methodology : Chiral auxiliaries (e.g., (S)-proline) or asymmetric catalysis (e.g., Ru-BINAP complexes) enforce stereochemistry. For example, enantiomeric excess (ee) >90% is achievable for 2-hydroxyethyl derivatives via kinetic resolution . X-ray crystallography validates stereochemical outcomes .

Data Contradictions and Resolution

- Example : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., broth microdilution vs. agar diffusion ). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacteria).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。